Cas no 1353979-65-3 (2-(Iodomethyl)piperidine hydrochloride)

2-(Iodomethyl)piperidine hydrochloride is a versatile alkylating agent and intermediate in organic synthesis, particularly valuable for introducing the piperidine scaffold into target molecules. The iodine moiety enhances reactivity, facilitating nucleophilic substitution reactions, while the hydrochloride salt improves stability and handling. This compound is commonly employed in pharmaceutical research for the synthesis of bioactive compounds, including potential CNS-active agents. Its structural features make it useful for constructing complex heterocycles or modifying existing frameworks. The high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper storage under inert conditions is recommended to maintain stability due to the light- and moisture-sensitive nature of the iodoalkyl group.
2-(Iodomethyl)piperidine hydrochloride structure
1353979-65-3 structure
Product Name:2-(Iodomethyl)piperidine hydrochloride
CAS No:1353979-65-3
MF:C6H13ClIN
MW:261.531593084335
CID:2091449
PubChem ID:66569505
Update Time:2025-05-19

2-(Iodomethyl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Iodomethyl)piperidine hydrochloride
    • 1353979-65-3
    • 2-(Iodomethyl)piperidine HCl
    • 2-Iodomethyl-piperidine hydrochloride
    • 2-(Iodomethyl)piperidinehydrochloride
    • AKOS024464233
    • 2-(iodomethyl)piperidine;hydrochloride
    • DB-240197
    • MDL: MFCD21098332
    • Inchi: 1S/C6H12IN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H
    • InChI Key: AWFYLFUIYGFKKW-UHFFFAOYSA-N
    • SMILES: ICC1CCCCN1.Cl

Computed Properties

  • Exact Mass: 260.97812g/mol
  • Monoisotopic Mass: 260.97812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 65.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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2-(Iodomethyl)piperidine hydrochloride Suppliers

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(CAS:1353979-65-3)2-(Iodomethyl)piperidine hydrochloride
Order Number:A887297
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:20
Price ($):508.0
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Additional information on 2-(Iodomethyl)piperidine hydrochloride

Introduction to 2-(Iodomethyl)piperidine Hydrochloride (CAS No. 1353979-65-3)

2-(Iodomethyl)piperidine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1353979-65-3, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders. The unique structural motif of this molecule, featuring a piperidine ring substituted with an iodomethyl group, makes it a versatile building block for drug discovery programs.

The iodomethyl functional group attached to the piperidine core imparts unique reactivity, enabling its participation in nucleophilic substitution reactions that are pivotal for constructing more complex pharmacophores. This reactivity has been exploited in the development of novel therapeutic agents, where 2-(Iodomethyl)piperidine hydrochloride acts as a key precursor in the formation of carbon-carbon bonds, facilitating the synthesis of heterocyclic compounds with potential therapeutic applications.

In recent years, advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in drug design. The piperidine scaffold is widely recognized for its ability to enhance bioavailability and metabolic stability, making it a preferred choice for small-molecule drugs. The incorporation of an iodomethyl group into this framework not only improves synthetic accessibility but also opens up possibilities for further functionalization, allowing chemists to tailor molecular properties for specific biological targets.

One of the most compelling aspects of 2-(Iodomethyl)piperidine hydrochloride is its role in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By serving as a precursor for more complex kinase inhibitors, this compound contributes to the design of molecules that can modulate these pathways effectively. Recent studies have demonstrated its utility in generating potent inhibitors that exhibit high selectivity and low toxicity, underscoring its significance in modern drug discovery.

The pharmaceutical industry has also explored the use of 2-(Iodomethyl)piperidine hydrochloride in the synthesis of antiviral agents. The ability to introduce diverse substituents into the piperidine ring allows for the creation of molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. For instance, derivatives of this compound have been investigated as potential inhibitors of proteases involved in viral maturation, offering promising leads for novel antiviral therapies.

Another area where 2-(Iodomethyl)piperidine hydrochloride has made an impact is in the development of central nervous system (CNS) drugs. Piperidine derivatives are known to cross the blood-brain barrier efficiently, making them suitable candidates for treating neurological disorders such as epilepsy and depression. The iodomethyl group provides a handle for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties. Recent research has shown that compounds derived from this intermediate exhibit potential as monoamine oxidase (MAO) inhibitors, which are used to treat neurodegenerative diseases.

The synthetic methodologies involving 2-(Iodomethyl)piperidine hydrochloride have been refined over time to ensure high yields and purity. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient transformations of this intermediate into more complex structures. These methods not only improve efficiency but also minimize byproduct formation, making them environmentally friendly and economically viable for industrial-scale production.

In conclusion, 2-(Iodomethyl)piperidine hydrochloride (CAS No. 1353979-65-3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for chemists working on innovative therapeutics targeting various diseases. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is expected to grow further, solidifying its position as a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1353979-65-3)2-(Iodomethyl)piperidine hydrochloride
A887297
Purity:99%
Quantity:1g
Price ($):508.0
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